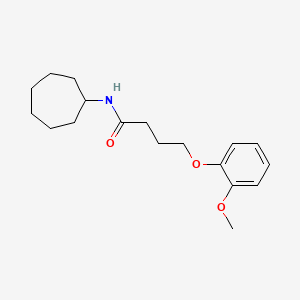![molecular formula C19H20N4O5S B4114457 N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B4114457.png)
N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea, also known as MNPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNPT is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cancer and inflammation. N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant activity. N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the expression of anti-apoptotic proteins. Additionally, N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to reduce the production of inflammatory cytokines by inhibiting the activation of NF-κB. N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has several advantages for use in laboratory experiments, including its synthetic availability, ease of purification, and well-defined structure. Additionally, N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been extensively studied for its potential applications in scientific research, making it a valuable tool for investigating various biological processes. However, N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea, including studies on its potential applications in the treatment of cancer, inflammation, and oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea and to develop more effective derivatives of the compound. Finally, studies on the potential toxicity and side effects of N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea are needed to ensure its safety for use in humans.
Applications De Recherche Scientifique
N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been used in a variety of scientific research applications, including studies on cancer, inflammation, and oxidative stress. N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB.
Propriétés
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-27-17-12-15(23(25)26)6-7-16(17)21-19(29)20-14-4-2-13(3-5-14)18(24)22-8-10-28-11-9-22/h2-7,12H,8-11H2,1H3,(H2,20,21,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPZBISILRRSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-4-nitrophenyl)-3-[4-(morpholin-4-ylcarbonyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4114375.png)

![6-(benzylthio)-3,3-dimethyl-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4114399.png)
![ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4114408.png)
![2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4114416.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4114422.png)
![N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4114425.png)

![N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride](/img/structure/B4114444.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4114463.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4114468.png)
![N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4114473.png)
![N-[1-(1-adamantyl)butyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114481.png)
![diisopropyl 5-({[(4-nitrophenyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4114494.png)